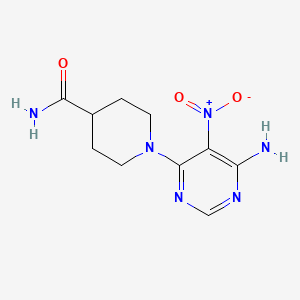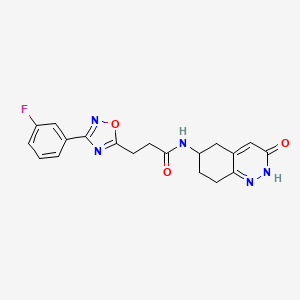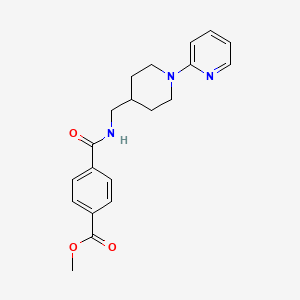
3,3-ジメチル-2,3,4,10-テトラヒドロアクリジン-1,9-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione: is a heterocyclic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes a tetrahydroacridine core with two ketone groups at positions 1 and 9, and two methyl groups at position 3.
科学的研究の応用
Chemistry:
In chemistry, 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is used as a precursor for synthesizing other acridine derivatives. Its unique structure allows for various modifications, making it a valuable compound for developing new materials and catalysts .
Biology and Medicine:
This compound has shown potential in biological and medical research, particularly in the development of therapeutic agents for cancer and Alzheimer’s disease. Its ability to intercalate into DNA and inhibit enzymes like acetylcholinesterase makes it a promising candidate for drug development .
Industry:
In the industrial sector, 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the development of luminescent materials .
作用機序
Target of Action
The primary target of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, like other acridine derivatives, is DNA . Acridine derivatives are known to intercalate into the DNA structure, affecting its function and the function of related enzymes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the planar aromatic rings of the acridine derivative inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .
Biochemical Pathways
The unwinding of the DNA structure disrupts the normal biological processes involving DNA and related enzymes . This disruption can affect a wide range of biochemical pathways, leading to various downstream effects. The specific pathways and effects would depend on the exact nature and location of the DNA being targeted.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific DNA and enzymes being targeted. Given the compound’s mode of action, it could potentially lead to the disruption of normal cellular processes, including dna replication and protein synthesis .
生化学分析
Biochemical Properties
It is known that acridine derivatives, such as 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, can intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This interaction can result in DNA cross-links and strand breaks .
Cellular Effects
Other tetrahydroacridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells
Molecular Mechanism
Acridine derivatives are known to intercalate within DNA and RNA, which can result in DNA cross-links and strand breaks . This can disrupt normal cellular processes and lead to cell death .
準備方法
Synthetic Routes and Reaction Conditions:
Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.
Cyclization Reactions: Another approach involves cyclization reactions where precursors like 2,3,4,10-tetrahydroacridine are subjected to specific conditions to introduce the dimethyl and ketone groups.
Industrial Production Methods:
Industrial production methods often involve large-scale methylation and cyclization reactions, optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
類似化合物との比較
9,10-Dihydro-9,9-dimethylacridine: This compound shares a similar acridine core but lacks the ketone groups at positions 1 and 9.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor, this compound has an amino group at position 9 instead of the ketone groups.
Uniqueness:
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern, which includes two methyl groups and two ketone groups.
特性
IUPAC Name |
3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFWVXEAITYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)



![Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate](/img/structure/B2369472.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)




![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)

